(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one
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Overview
Description
(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a hydroxy group, and a benzo[c]chromenone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[c]chromenone core, followed by the introduction of the dimethylamino and hydroxy groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzo[c]chromenone core can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(3-(Dimethylamino)acryloyl)-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: Shares structural similarities but differs in functional groups and reactivity.
(-)-Carvone: A natural compound with different biological activities and applications.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H21NO4/c1-11-17(22)15(16(21)8-9-20(2)3)10-14-12-6-4-5-7-13(12)19(23)24-18(11)14/h8-10,22H,4-7H2,1-3H3 |
InChI Key |
SNSAJBQOBGWGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCCC3)C(=O)O2 |
Origin of Product |
United States |
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